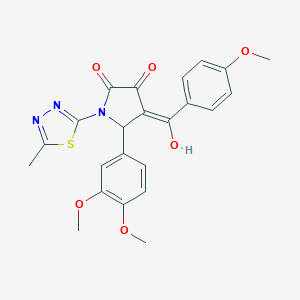
N-tert-butylquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butylquinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound with a molecular formula of C12H16N2, and it is also known as 4-Amino-N-tert-butylquinazoline. This chemical compound has been synthesized using various methods, and its unique structure has made it an attractive target for scientific research. In
科学研究应用
N-tert-butylquinazolin-4-amine has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. In addition, N-tert-butylquinazolin-4-amine has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
作用机制
The mechanism of action of N-tert-butylquinazolin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphatases. These enzymes play a crucial role in various cellular processes, including cell growth, division, and death. By inhibiting these enzymes, N-tert-butylquinazolin-4-amine may prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that N-tert-butylquinazolin-4-amine has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. In addition, N-tert-butylquinazolin-4-amine has been shown to inhibit the activity of certain enzymes involved in the regulation of blood pressure.
实验室实验的优点和局限性
One of the main advantages of N-tert-butylquinazolin-4-amine is its versatility in scientific research. It can be used in various fields, including cancer research, inflammation research, and metal ion detection. In addition, it is relatively easy to synthesize and can be obtained in high purity and yield. However, one of the limitations of N-tert-butylquinazolin-4-amine is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, and caution should be taken when handling this compound.
未来方向
There are several future directions for the study of N-tert-butylquinazolin-4-amine. One direction is the further exploration of its anticancer properties. Studies have shown that it can inhibit the growth of various types of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new methods for synthesizing N-tert-butylquinazolin-4-amine. This could lead to the production of new analogs with improved properties. Finally, the use of N-tert-butylquinazolin-4-amine as a fluorescent probe for detecting metal ions could be further explored, as it has the potential to be used in various applications, including environmental monitoring and medical diagnosis.
Conclusion
N-tert-butylquinazolin-4-amine is a versatile chemical compound with potential applications in various fields of scientific research. Its unique structure and properties have made it an attractive target for study, and its potential as an anticancer agent, anti-inflammatory agent, and metal ion probe have been explored. While there are still many unanswered questions regarding its mechanism of action and potential toxicity, the future of N-tert-butylquinazolin-4-amine research looks promising.
合成方法
N-tert-butylquinazolin-4-amine can be synthesized using various methods. One of the most common methods involves the reaction of 4-nitro-N-tert-butylquinazoline with hydrogen gas in the presence of a palladium catalyst. This method yields N-tert-butylquinazolin-4-amine with high purity and yield. Other methods involve the reduction of 4-nitro-N-tert-butylquinazoline with sodium dithionite or iron powder.
属性
产品名称 |
N-tert-butylquinazolin-4-amine |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC 名称 |
N-tert-butylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15) |
InChI 键 |
PMIVDVXNMLOJNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
规范 SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)
![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)
methanone](/img/structure/B257641.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B257642.png)
![2-methoxyethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257643.png)
![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
![N-(tetrahydro-2-furanylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257654.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
